Carbamic acid, (2-hydroxy-4-((2-methoxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
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Overview
Description
Carbamic acid, (2-hydroxy-4-((2-methoxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid ester functional group, which is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the carbamic acid ester group.
- Introduction of the hydroxy and methoxyphenyl groups.
- Coupling reactions to attach the morpholinyl and phenylmethyl groups.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar functional groups but different substituents.
Amino acid derivatives: Compounds with similar amino acid backbones but different side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
165453-38-3 |
---|---|
Molecular Formula |
C43H58N4O8 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(2-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-35(26-31-17-11-8-12-18-31)41(51)47-21-23-54-24-22-47)46-39(49)33(27-32-19-13-14-20-37(32)53-6)28-36(48)34(25-30-15-9-7-10-16-30)45-42(52)55-43(3,4)5/h7-20,29,33-36,38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,34+,35+,36+,38+/m1/s1 |
InChI Key |
MYINREDUALPDHN-BEJGRMFCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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